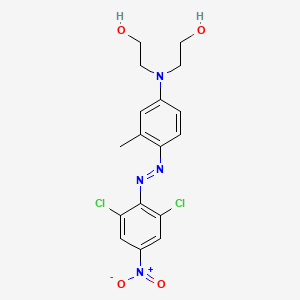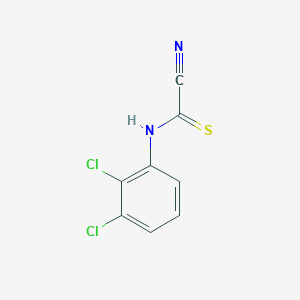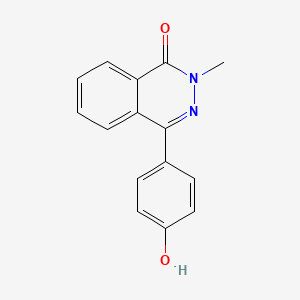
4,4'-Methylenebis(1-isobutyl-3-phenylurea)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Methylenebis(1-isobutyl-3-phenylurea) is a chemical compound with the molecular formula C23H32N4O2 and a molecular weight of 396.537 g/mol . It is a unique compound that has garnered interest in various fields of scientific research due to its distinctive chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(1-isobutyl-3-phenylurea) typically involves the reaction of isobutylamine and phenyl isocyanate in the presence of a methylene bridge . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 4,4’-Methylenebis(1-isobutyl-3-phenylurea) may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound available for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Methylenebis(1-isobutyl-3-phenylurea) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halides and nucleophiles under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
4,4’-Methylenebis(1-isobutyl-3-phenylurea) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4’-Methylenebis(1-isobutyl-3-phenylurea) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(1-butyl-3-phenylurea): Similar structure but with butyl groups instead of isobutyl groups.
4,4’-Methylenebis(3-(1,3-dimethylbutyl)-1-phenylurea): Contains dimethylbutyl groups, offering different chemical properties.
Uniqueness
4,4’-Methylenebis(1-isobutyl-3-phenylurea) is unique due to its specific isobutyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
200263-12-3 |
|---|---|
Fórmula molecular |
C23H32N4O2 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)-3-[4-[[4-(2-methylpropylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C23H32N4O2/c1-16(2)14-24-22(28)26-20-9-5-18(6-10-20)13-19-7-11-21(12-8-19)27-23(29)25-15-17(3)4/h5-12,16-17H,13-15H2,1-4H3,(H2,24,26,28)(H2,25,27,29) |
Clave InChI |
XFQGOKVRSBHRDP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B11942984.png)

![2,4-Diphenylbenzo[h]quinazoline](/img/structure/B11942993.png)
![4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11942995.png)


![N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine](/img/structure/B11943018.png)




